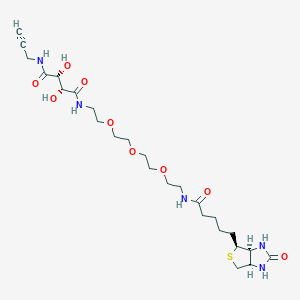
Diol Biotin-PEG3-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diol Biotin-PEG3-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Diol allows efficient release of captured biotinylated molecules from streptavidin using sodium periodate (NaIO4).
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Labeling
One of the primary applications of Diol Biotin-PEG3-Alkyne is in bioorthogonal labeling. The presence of the biotin moiety facilitates strong binding to streptavidin, which is crucial for various labeling techniques. This property enables researchers to selectively label biomolecules, which can be visualized or isolated for further study. The CuAAC reaction is particularly effective for this purpose, allowing for the attachment of fluorescent dyes or other probes to proteins or nucleic acids.
| Application | Description |
|---|---|
| Protein Labeling | Enables specific labeling of proteins for detection and analysis. |
| Cellular Imaging | Facilitates imaging of cellular processes by tagging biomolecules with reporters. |
| Targeted Drug Delivery | Can be used to deliver therapeutic agents to specific cells via biotin-streptavidin interactions. |
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the preparation of biotinylated PEG derivatives and subsequent alkyne functionalization. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Case Study 1: Protein Interaction Studies
A study investigated the binding affinity of this compound with streptavidin using surface plasmon resonance (SPR). The results indicated a high affinity, making it suitable for applications requiring precise biomolecular interactions .
Case Study 2: Cellular Uptake and Imaging
In another study, researchers utilized this compound to label lipids in living cells. The alkyne group allowed for subsequent CuAAC reactions with azide-labeled fluorescent probes, enabling real-time imaging of lipid dynamics within cellular membranes .
Advantages Over Other Compounds
This compound offers several advantages compared to similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azido-Biotin | Contains an azide group instead of an alkyne | Primarily used for click reactions without alkyne |
| Biotin-PEG6-Azide | Longer PEG chain than this compound | Different solubility and reactivity |
| Propargyl Choline | Alkyne-containing choline metabolite | Used for imaging phospholipids in vivo |
The unique combination of biotinylation capability and alkyne functionality makes this compound particularly valuable for bioorthogonal labeling applications .
Eigenschaften
Molekularformel |
C25H41N5O9S |
|---|---|
Molekulargewicht |
587.69 |
IUPAC-Name |
(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-2,3-dihydroxy-N'-prop-2-ynylbutanediamide |
InChI |
InChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
XECRQAAHCSAXNE-BGJPATFMSA-N |
SMILES |
C#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Diol Biotin-PEG3-alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















